4-Nitro-1,2,5-oxadiazole-3-carboxylic acid

説明

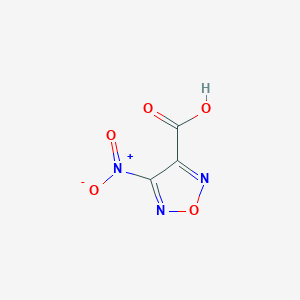

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

準備方法

The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides. These nitrile oxides then undergo 1,3-dipolar cycloaddition with nitriles to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and hydrogen gas with a suitable catalyst for reduction. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.

科学的研究の応用

Medicinal Chemistry Applications

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is recognized for its potential as a precursor in the synthesis of bioactive compounds. Notably, derivatives of this compound have been investigated for their anti-cancer properties and as inhibitors of protein kinases.

Case Study: Synthesis of Protein Kinase Inhibitors

Research indicates that amidrazones derived from NOC exhibit promising activity as protein kinase inhibitors. These compounds have been synthesized through various methods, showcasing their potential in targeting specific cancer pathways . The structural modifications on the oxadiazole ring can enhance biological activity and selectivity against different kinases.

Explosives and Energetic Materials

NOC is also utilized in the field of explosives due to its high energy density and stability under certain conditions. Its derivatives are being explored as components in secondary explosives.

Case Study: Development of Energetic Compounds

A notable application involves the synthesis of 3-amino derivatives from NOC, which have shown to possess favorable explosive properties. These compounds can be synthesized via oxidation processes that convert amino groups into nitro groups, enhancing their energetic characteristics . The resultant compounds are being studied for use in military applications and pyrotechnics.

Material Science

In material science, NOC serves as a building block for creating novel materials with specific properties. Its derivatives are being investigated for use in polymer chemistry and as coatings with unique thermal and chemical resistance.

Case Study: Polymer Synthesis

NOC has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research demonstrates that polymers containing oxadiazole units exhibit enhanced performance in high-temperature applications . These materials are particularly valuable in aerospace and automotive industries where durability is critical.

Environmental Applications

The environmental implications of NOC are also under investigation. Its derivatives have shown potential in the remediation of contaminated sites due to their ability to bind heavy metals and other pollutants.

Case Study: Heavy Metal Binding

Studies have indicated that functionalized forms of NOC can effectively chelate heavy metals from aqueous solutions. This property is being harnessed to develop new materials for environmental cleanup efforts .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of protein kinase inhibitors | Promising anti-cancer activities observed |

| Explosives | Development of energetic compounds | High energy density; suitable for military use |

| Material Science | Creation of thermally stable polymers | Enhanced mechanical properties noted |

| Environmental Science | Remediation of heavy metal contamination | Effective chelation properties demonstrated |

作用機序

The mechanism of action of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its activity .

類似化合物との比較

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid can be compared with other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.

1,3,4-Oxadiazole: Studied for its antimicrobial and anticancer properties.

生物活性

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid (4-NOCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

4-NOCA features a nitro group attached to a five-membered oxadiazole ring, contributing to its reactivity and biological properties. The synthesis of 4-NOCA typically involves the nitration of 1,2,5-oxadiazole-3-carboxylic acid under controlled conditions to obtain the desired nitro derivative.

Synthesis Pathway:

- Starting Material: 1,2,5-Oxadiazole-3-carboxylic acid.

- Nitration Reaction: Treatment with a nitrating agent (e.g., concentrated nitric acid) under acidic conditions.

- Purification: Crystallization or chromatography to isolate pure 4-NOCA.

Antimicrobial Properties

4-NOCA has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-NOCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that 4-NOCA could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, 4-NOCA has shown promising anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the effects of 4-NOCA on human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound induced apoptosis in a dose-dependent manner.

Table 2: Cytotoxic Effects of 4-NOCA

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 5.0 | Induction of apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest at G0-G1 phase |

The induction of apoptosis was confirmed through flow cytometry assays, indicating that 4-NOCA could disrupt cellular machinery essential for cancer cell survival.

The biological activity of 4-NOCA can be attributed to its ability to interact with specific biological targets, including enzymes involved in cellular processes. The presence of the nitro group is crucial for its interaction with cellular components, potentially leading to oxidative stress and subsequent cell death in microbial and cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance, compounds with additional functional groups showed improved potency against cancer cell lines compared to their parent compounds.

Table 3: Structure-Activity Relationship (SAR) Insights

| Compound | Modifications | Activity Level |

|---|---|---|

| 4-NOCA | Nitro group | Moderate |

| Modified Derivative A | Additional halogen substitution | High |

| Modified Derivative B | Alkyl chain extension | Very High |

特性

IUPAC Name |

4-nitro-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGLNJPAMWIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570084 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159014-11-6 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。